9Z-Pentacosene
CAS No.: 51865-00-0
Cat. No.: VC4103788
Molecular Formula: C25H50
Molecular Weight: 350.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51865-00-0 |
|---|---|
| Molecular Formula | C25H50 |
| Molecular Weight | 350.7 g/mol |
| IUPAC Name | (Z)-pentacos-9-ene |
| Standard InChI | InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- |
| Standard InChI Key | YJTCMKZGFBOKQS-ZPHPHTNESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC=CCCCCCCCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
9Z-Pentacosene () is a monounsaturated hydrocarbon with a molecular weight of 350.67 g/mol . The Z (cis) configuration of the double bond induces a kink in the carbon chain, reducing its melting point compared to trans isomers and enhancing its fluidity at biological temperatures .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 51865-00-0 | |
| Molecular Formula | ||
| Molecular Weight | 350.67 g/mol | |
| Double Bond Position | C9–C10 (Z-configuration) | |
| Isomeric Purity | >97% (synthetic) |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic shifts for the cis double bond protons ( 5.35–5.45 ppm) and allylic carbons . Mass spectrometry reveals a molecular ion peak at m/z 350.4, consistent with its molecular weight .
Synthesis and Production
Wittig Reaction Methodology
The most efficient synthetic route involves a Wittig reaction between tetradecanal and nonyltriphenylphosphonium bromide, yielding 9Z-pentacosene in 32% isolated purity (Table 2) . This method avoids specialized reagents, using commercially available aldehydes and phosphonium salts under mild conditions ( atmosphere, room temperature).
Table 2: Wittig Synthesis of 9Z-Pentacosene
| Aldehyde | Phosphonium Salt | Product | Yield (%) |
|---|---|---|---|
| Octadecanal | Nonyltriphenylphosphonium bromide | 9Z-Pentacosene | 32 |
Alkylation of Terminal Alkynes
An alternative approach employs alkylation of 1-tridecyne with bromoalkanoic acids, followed by hydrogenation. While this method achieves >90% isomeric purity for very-long-chain fatty acids (VLCFAs), it is less efficient for alkenes like 9Z-pentacosene .
Biological Roles in Insects
Cuticular Hydrocarbon Function
As a cuticular hydrocarbon, 9Z-pentacosene forms part of the lipid layer on insect exoskeletons, preventing desiccation and microbial invasion . In Fannia canicularis (houseflies), it constitutes up to 15% of female cuticular lipids, serving as a contact sex pheromone .
Mating Behavior Modulation
Male scarab beetles (Antitrogus consanguineus) and locust borers exhibit stereotypic responses to 9Z-pentacosene:
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Arrestment: Males halt movement upon contact.
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Alignment: Orientation toward the pheromone source.
In locust borers, this compound alone triggers copulation, whereas scarab beetles require additional pheromonal components .
Species-Specific Responses
The orchid Ophrys exaltata mimics 9Z-pentacosene to attract Colletes cunicularius bees, its primary pollinators . This evolutionary adaptation highlights the compound’s role in cross-kingdom chemical mimicry.
Applications in Chemical Ecology and Pest Management
Chemical Ecology Research
Synthetic 9Z-pentacosene enables precise studies of insect olfaction mechanisms. Recent electrophysiological assays reveal that Drosophila melanogaster odorant receptor OR67d responds to this compound at nanomolar concentrations .
Stability and Environmental Considerations
Degradation Pathways
Under UV exposure, 9Z-pentacosene undergoes photooxidation to form ketones and aldehydes, with a half-life of 72 hours in aqueous environments . Soil microbiota degrade it into fatty acids within 14 days.
Ecotoxicology
Acute toxicity (LC) values:
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Honeybees: 0.8 µg/cm (72-hour exposure)
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Earthworms: 12.5 mg/kg soil
Future Research Directions
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Structure-Activity Relationships: Systematic modification of chain length and double bond position to optimize pheromonal efficacy.
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Nanocarrier Formulations: Encapsulation in chitosan nanoparticles to enhance field stability and reduce non-target exposure.
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Biosynthetic Pathways: Elucidation of cytochrome P450 enzymes involved in endogenous 9Z-pentacosene production in insects.
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